molecular formula C4H9NO2 B079247 Propanamide, 2-hydroxy-2-methyl- CAS No. 13027-88-8

Propanamide, 2-hydroxy-2-methyl-

Cat. No. B079247
CAS RN: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
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Patent
US06750368B2

Procedure details

This preparation generally comprises the reaction of acetone cyanohydrin with concentrated sulphuric acid to give α-hydroxyisobutyramide and α-hydroxyisobutyramide sulphate. These two compounds are then heated to give sulphuric methacrylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:8].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This preparation

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)N)(C)C
Name
Type
product
Smiles
S(=O)(=O)(O)O.OC(C(=O)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.